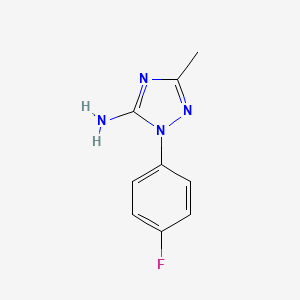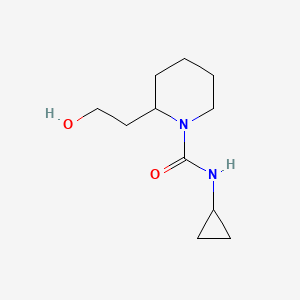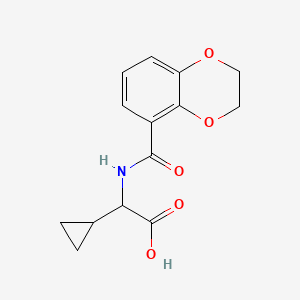
2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine, also known as FMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMT belongs to the class of triazolamines and has a molecular formula of C9H9FN4.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins in cells. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the body. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has also been found to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of proteins in cells.
Biochemical and Physiological Effects:
2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine inhibits the growth of cancer cells and induces apoptosis. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has also been found to inhibit the growth of certain fungi, including Candida albicans and Aspergillus fumigatus. In animal studies, 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to have anti-inflammatory effects and to reduce the severity of allergic reactions.
実験室実験の利点と制限
2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has some limitations for use in lab experiments. It is toxic and must be handled with care. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine is also relatively expensive compared to other chemicals that are commonly used in lab experiments.
将来の方向性
There are several future directions for research on 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine. In the field of medicinal chemistry, further studies are needed to determine the potential use of 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine as an antifungal and anticancer agent. In the field of material science, further studies are needed to explore the use of 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine in the synthesis of MOFs and other porous materials. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine and to identify other enzymes and proteins that are affected by 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine.
合成法
The synthesis of 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine involves the reaction of 4-fluoroaniline and 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature. The resulting product is then purified through recrystallization.
科学的研究の応用
2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been studied for its potential use as an antifungal agent. It has also been studied for its potential use as an anticancer agent. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
In the field of material science, 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. 2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine has been found to be a useful building block for the synthesis of MOFs due to its ability to form strong coordination bonds with metal ions.
特性
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c1-6-12-9(11)14(13-6)8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOAZOSWYLQVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7556157.png)
![2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7556159.png)
![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-3-yl]acetic acid](/img/structure/B7556170.png)
![2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556177.png)

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)
![2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556189.png)
![3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)




![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)
![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)